1-((4-(1,3-Dihydroxypropan-2-yl)phenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione
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Overview
Description
1-((4-(1,3-Dihydroxypropan-2-yl)phenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are widely used in various fields, including medicine, dye production, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(1,3-Dihydroxypropan-2-yl)phenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione typically involves multiple steps. One common method includes the nitration of anthraquinone derivatives followed by amination and subsequent hydroxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((4-(1,3-Dihydroxypropan-2-yl)phenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives with altered functional groups, which can exhibit different biological and chemical properties.
Scientific Research Applications
1-((4-(1,3-Dihydroxypropan-2-yl)phenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studies on cell signaling and metabolic pathways.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for its anticancer and antimicrobial activities.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1-((4-(1,3-Dihydroxypropan-2-yl)phenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, interfere with DNA replication, and induce oxidative stress in cells. These interactions lead to its biological effects, such as anticancer and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
1,8-Dihydroxyanthraquinone: Similar in structure but lacks the nitro and amino groups.
5-Nitroanthraquinone: Contains the nitro group but lacks the hydroxyl and amino groups.
4-Amino-1,8-dihydroxyanthraquinone: Contains the amino and hydroxyl groups but lacks the nitro group.
Uniqueness
1-((4-(1,3-Dihydroxypropan-2-yl)phenyl)amino)-4,5-dihydroxy-8-nitroanthracene-9,10-dione is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
114565-66-1 |
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Molecular Formula |
C23H18N2O8 |
Molecular Weight |
450.403 |
IUPAC Name |
1-[4-(1,3-dihydroxypropan-2-yl)anilino]-4,5-dihydroxy-8-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C23H18N2O8/c26-9-12(10-27)11-1-3-13(4-2-11)24-14-5-7-16(28)20-18(14)22(30)19-15(25(32)33)6-8-17(29)21(19)23(20)31/h1-8,12,24,26-29H,9-10H2 |
InChI Key |
OXIGDVJVFLVGMW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(CO)CO)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])O |
Synonyms |
4-[4-(1,3-dihydroxyprop-2-yl)phenylamino]-1,8-dihydroxy-5-nitroanthraquinone |
Origin of Product |
United States |
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